2-Deoxy-2-fluoro-alpha-D-mannosyl fluoride
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Overview
Description
2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride is a synthetic carbohydrate derivative known for its unique structural properties. It is a fluorinated analog of mannose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride typically involves the fluorination of mannose derivatives. One common method includes the reaction of 3,4,6-tri-O-acetyl-D-glucal with fluorine gas in the presence of a solvent like freon-11 at low temperatures (around -78°C). This reaction yields 2-deoxy-2-fluoro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride and its β-mannopyranosyl isomer. Subsequent partial hydrolysis with sodium methoxide in methanol produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of fluorination and carbohydrate chemistry used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The glycosidic bond can be hydrolyzed by acids or enzymes, yielding mannose derivatives.
Common Reagents and Conditions
Fluorination: Fluorine gas or other fluorinating agents are used in the initial synthesis.
Hydrolysis: Acidic or enzymatic conditions facilitate the cleavage of the glycosidic bond.
Major Products Formed
Mannose Derivatives: Hydrolysis of the compound yields various mannose derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride has several applications in scientific research:
Biochemistry: It is used to study enzyme mechanisms, particularly those involving glycosidases and glycosyltransferases.
Cancer Research: The compound has been investigated for its ability to induce autophagic cell death in gliomas by blocking glycolysis, making it a potential therapeutic agent.
Glycobiology: It serves as a tool to probe carbohydrate-protein interactions and glycan biosynthesis pathways.
Mechanism of Action
The primary mechanism of action of 2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride involves its interaction with glycosidases. The fluorine substitution at the second carbon makes the compound a potent inhibitor of these enzymes by forming stable glycosyl-enzyme intermediates. This inhibition can disrupt glycan processing and metabolism, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-Fluoro-Alpha-D-Glucosyl Fluoride: Similar in structure but derived from glucose instead of mannose.
2-Deoxy-2-Fluoro-Beta-D-Mannosyl Fluoride: The β-anomer of the compound with different stereochemistry.
2-Deoxy-2-Fluoro-D-Mannose: A non-fluorinated analog with similar biological properties.
Uniqueness
2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride is unique due to its specific fluorine substitution, which imparts distinct inhibitory properties against glycosidases. This makes it a valuable tool for studying enzyme mechanisms and potential therapeutic applications in cancer research .
Properties
Molecular Formula |
C6H10F2O4 |
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Molecular Weight |
184.14 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H10F2O4/c7-3-5(11)4(10)2(1-9)12-6(3)8/h2-6,9-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
YZRDPODBASCWCK-QZABAPFNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)F)F)O)O)O |
Origin of Product |
United States |
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